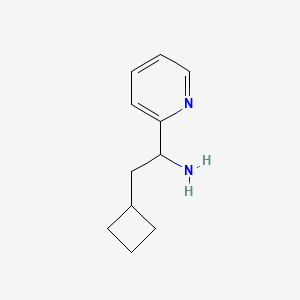
N,4,4-trimethylcycloheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4,4-trimethylcycloheptan-1-amine is an organic compound that belongs to the class of amines It features a cycloheptane ring with three methyl groups attached to the nitrogen atom and the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4,4-trimethylcycloheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base, followed by reductive amination with ammonia or a primary amine. The reaction conditions typically include:
Temperature: 0-25°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,4,4-trimethylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
N,4,4-trimethylcycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,4,4-trimethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptanamine: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
N-methylcycloheptanamine: Contains only one methyl group on the nitrogen atom, leading to variations in its biological activity.
4-methylcycloheptanamine: Has a single methyl group on the fourth carbon atom, affecting its steric and electronic properties.
Uniqueness
N,4,4-trimethylcycloheptan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
N,4,4-trimethylcycloheptan-1-amine |
InChI |
InChI=1S/C10H21N/c1-10(2)7-4-5-9(11-3)6-8-10/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
DQCTWMMUBJRDOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(CC1)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B13203387.png)


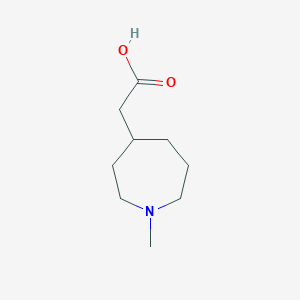
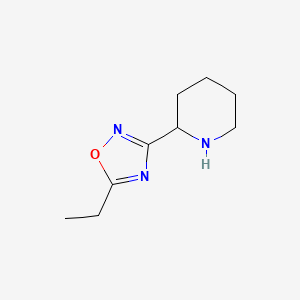

![{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13203452.png)
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)

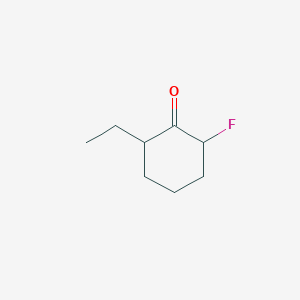
![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
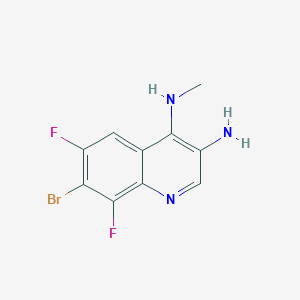
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
